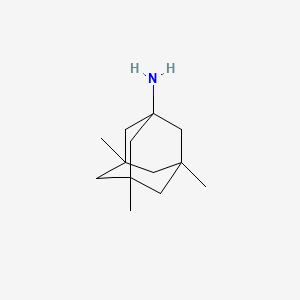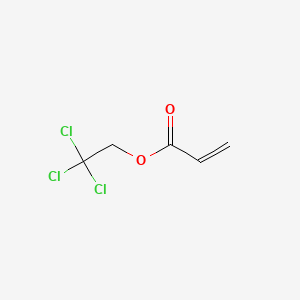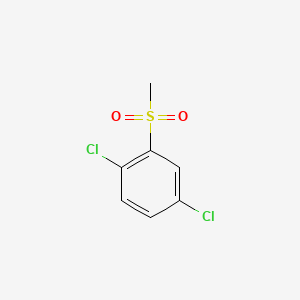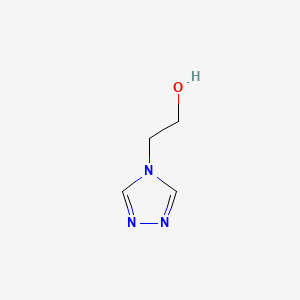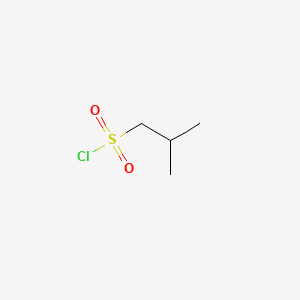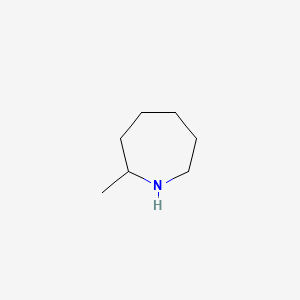
2-Methylazepane
描述
2-Methylazepane is a seven-membered heterocyclic compound containing a nitrogen atom. It is a derivative of azepane, where a methyl group is attached to the second carbon atom. This compound is of significant interest in the pharmaceutical industry due to its potential as a building block for various drug molecules .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-methylazepane typically involves a five-step process starting from a racemic N-Boc precursor. The racemic mixture is then resolved using chiral supercritical fluid chromatography (SFC) to obtain enantiomerically pure ®-2-methylazepane . The reaction conditions involve the use of inert atmosphere and room temperature for storage .
Industrial Production Methods: For large-scale production, the synthesis of this compound can be efficiently scaled up. The preparation of the racemic N-Boc precursor and its purification by chiral SFC has been successfully implemented on a 400 g scale .
化学反应分析
Types of Reactions: 2-Methylazepane undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the methyl group, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of fully saturated azepane derivatives.
Substitution: Formation of N-alkylated or methyl-substituted azepane derivatives.
科学研究应用
2-Methylazepane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Explored for its role in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 2-methylazepane involves its interaction with specific molecular targets. In the context of drug discovery, it acts as a scaffold that can be modified to interact with various biological pathways. The exact molecular targets and pathways depend on the specific derivative being studied .
相似化合物的比较
Azepane: The parent compound without the methyl group.
1-Methylazepane: A derivative with the methyl group attached to the first carbon atom.
3-Methylazepane: A derivative with the methyl group attached to the third carbon atom.
Comparison: 2-Methylazepane is unique due to the position of the methyl group, which can influence its chemical reactivity and biological activity. Compared to azepane, the presence of the methyl group can enhance its stability and modify its interaction with biological targets. The position of the methyl group in this compound also differentiates it from 1-methylazepane and 3-methylazepane, leading to distinct chemical and biological properties .
属性
IUPAC Name |
2-methylazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-7-5-3-2-4-6-8-7/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGONGMXQDFYGKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7496-99-3 | |
| Record name | NSC405362 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405362 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-methylazepane in pharmaceutical research?
A1: The paper highlights the use of (R)-2-methylazepane, an enantiomer of this compound, as a key building block in the development of novel respiratory syncytial virus (RSV) inhibitors []. While the paper focuses on the synthesis of the (R)-enantiomer, it underscores the importance of this compound derivatives in medicinal chemistry. Further research is needed to fully elucidate the specific interactions and mechanisms of action of these inhibitors.
Q2: What were the challenges in synthesizing (R)-2-methylazepane that the research aimed to address?
A2: The research aimed to develop a scalable and efficient synthesis method for (R)-2-methylazepane to support preclinical studies of new RSV inhibitors []. This suggests that previous synthetic routes may have been inefficient or difficult to scale for larger-scale production, hindering further research and development of these potential therapeutics.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



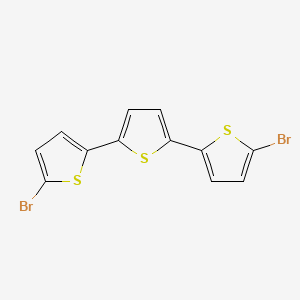
![(S)-4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride](/img/structure/B1295788.png)
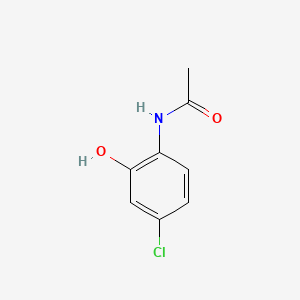
![[(5-Methyl-furan-2-carbonyl)-amino]-acetic acid](/img/structure/B1295792.png)
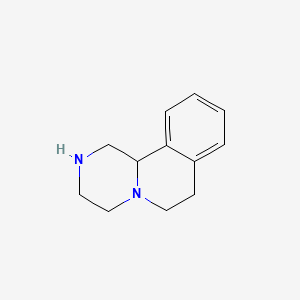
methanone](/img/structure/B1295794.png)
![4,7-Dibromobenzo[c][1,2,5]oxadiazole](/img/structure/B1295795.png)

